Lipophilicity Modulation: 3-Fluorophenylthio vs. Phenylthio Analog Reduces Computed LogP by 0.26 Units
Replacing the phenylthio group with a 3-fluorophenylthio group in the N-butyl-piperidine-4-carboxamide pyridazine scaffold reduces the computed logP from 4.06 to 3.80, a ΔlogP of -0.26 . This shift moves the compound closer to the optimal lipophilicity range (logP 1–3) for oral drug candidates, where excessive lipophilicity (logP > 4) is associated with increased metabolic clearance, promiscuous off-target binding, and phospholipidosis risk .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.80 (PubChem computed) |
| Comparator Or Baseline | N-butyl-1-[6-(phenylsulfanyl)pyridazin-3-yl]piperidine-4-carboxamide: logP = 4.06 (ChemDiv computed) |
| Quantified Difference | ΔlogP = -0.26 (target is 6.4% less lipophilic) |
| Conditions | Computed values; target uses XLogP3-AA algorithm (PubChem), comparator uses proprietary ChemDiv algorithm. Both are in silico predictions without experimental logD7.4 confirmation. |
Why This Matters
A logP reduction of 0.26 units can translate to a ~1.5–2× improvement in aqueous solubility and reduced non-specific protein binding, directly impacting assay reproducibility in biochemical and cell-based screening campaigns.
- [1] PubChem Compound Summary for CID 50743586. Property: XLogP3-AA = 3.8. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
